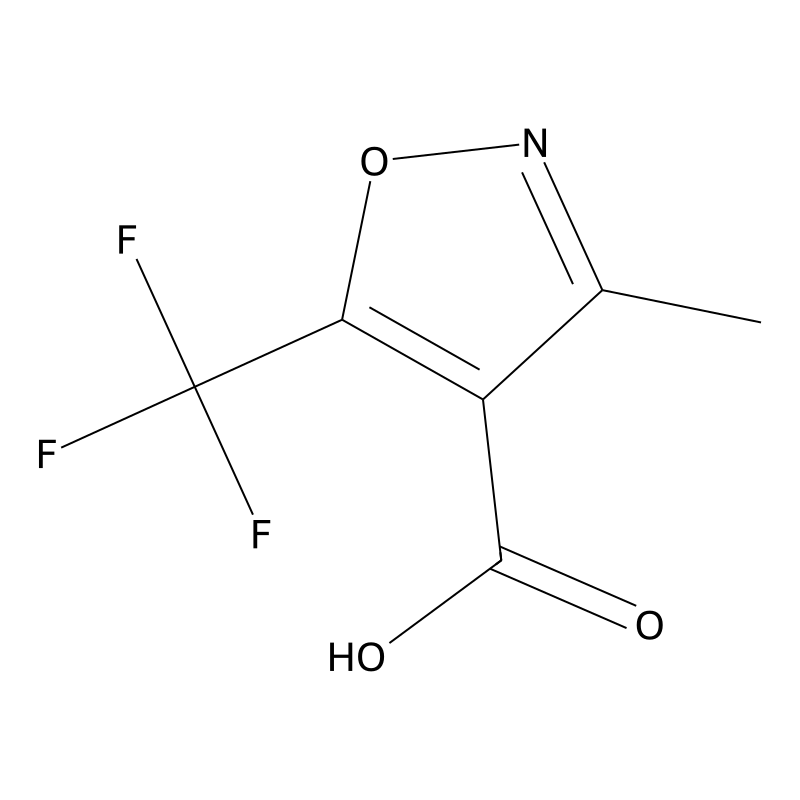

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid has been synthesized and characterized by various research groups. The most common method involves the reaction of a trifluoromethylated ketone with hydroxylamine hydrochloride and subsequent cyclization with an appropriate carboxylic acid derivative. [, ]

Potential Applications:

While the specific scientific research applications of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid itself are not extensively documented, its structural features suggest potential applications in several areas:

- Medicinal Chemistry: The isoxazole ring is a common pharmacophore found in various bioactive molecules. The presence of the trifluoromethyl group can further enhance the molecule's properties, such as metabolic stability and lipophilicity, which are crucial factors in drug development. [] Therefore, 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid could serve as a building block for the synthesis of novel drug candidates.

- Material Science: The carboxylic acid functionality allows for the incorporation of this molecule into various polymers. The trifluoromethyl group can influence the material's properties, such as thermal stability and electrical conductivity, making it potentially useful in applications like organic electronics or functional materials. []

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound characterized by an isoxazole ring with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 195.096 g/mol . The presence of both the methyl and trifluoromethyl groups contributes to its unique chemical properties, including enhanced stability and lipophilicity, making it a valuable compound in various fields of research and industry.

- Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to corresponding oxidized products.

- Reduction: Reduction reactions are possible with agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, converting it into esters or amides when treated with appropriate reagents .

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Alcohols or amines in the presence of dehydrating agents like dicyclohexylcarbodiimide.

Research indicates that 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. It has been investigated for its ability to interact with various enzymes and proteins, influencing their activity. This compound may act as an inhibitor or activator in metabolic pathways, affecting cellular processes such as gene expression and metabolism .

Cellular Effects

The compound can modulate cellular functions by impacting signaling pathways and influencing gene expression. Studies have shown that it can alter the expression of genes involved in metabolic processes, leading to significant changes in cellular metabolism .

The synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common method includes:

- Reacting 3-methyl-5-(trifluoromethyl)isoxazole with carbon dioxide under specific conditions.

- The reaction is often catalyzed by bases such as potassium carbonate and conducted in solvents like dimethyl sulfoxide at elevated temperatures .

Industrial Production

For industrial applications, continuous flow reactors may be employed to enhance yield and efficiency. Purification methods such as crystallization or chromatography are utilized to obtain high-purity products.

3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid serves numerous applications across various fields:

- Chemistry: Acts as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biology: Investigated for potential therapeutic uses due to its biological activities.

- Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

- Industry: Utilized in developing new materials with unique properties, such as polymers and coatings .

Studies on the interactions of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid with biomolecules reveal its capacity to bind to enzymes and receptors. This binding can lead to enzyme inhibition or activation depending on the specific context, thereby influencing metabolic pathways and cellular functions .

Several compounds share structural similarities with 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid:

| Compound Name | Key Differences |

|---|---|

| 3-Methyl-5-(trifluoromethyl)isoxazole | Lacks the carboxylic acid group |

| 5-(Trifluoromethyl)isoxazole-4-carboxylic acid | Lacks the methyl group at the 3-position |

| 3-Methylisoxazole-4-carboxylic acid | Lacks the trifluoromethyl group |

Uniqueness

The uniqueness of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid lies in its combination of both methyl and trifluoromethyl groups, which bestow distinct chemical and biological properties. This dual substitution enhances its stability while allowing for further functionalization through its carboxylic acid group .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant